6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one
Description
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a pyrimidinone derivative characterized by a sulfanyl (-S-) linker attached to a 2-oxo-2-pyrrolidin-1-ylethyl substituent at the 6-position of the pyrimidin-2-one core. The pyrrolidinyl moiety introduces a cyclic amide group, which may enhance lipophilicity and influence binding affinity to biological targets, such as enzymes or receptors. The sulfanyl group and pyrimidinone core are common in bioactive molecules, often contributing to hydrogen bonding, metabolic stability, and enzymatic interactions .
Properties
CAS No. |
898421-24-4 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.29 |
IUPAC Name |
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |
InChI Key |
DDNXIFWTFOGNPR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one typically involves the reaction of pyrimidinone derivatives with pyrrolidinone-containing intermediates. One common method involves the nucleophilic substitution reaction where a pyrimidinone derivative is reacted with a pyrrolidinone derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediate compounds, followed by their coupling under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one ()
- Core Structure : Pyrimidin-4-one (isomeric to pyrimidin-2-one).
- Substituents: 6-position: Amino (-NH₂) group. 2-position: Sulfanyl (-S-) group. 1-position: Phenyl ring.
- The phenyl group at the 1-position increases aromaticity and may improve membrane permeability but reduces conformational flexibility.
6-{3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one ()
- Core Structure : Pyridin-2-one (vs. pyrimidin-2-one).
- Substituents :
- 6-position: Phenyl ring with a sulfanyl-linked 1-methylimidazole group.
- Key Differences: The pyridinone core lacks the nitrogen atom at the 3-position of pyrimidinone, altering electronic distribution and hydrogen-bonding capacity.
- Inferred Properties : Enhanced solubility in acidic environments due to imidazole’s protonation, contrasting with the target compound’s neutral pyrrolidinyl group .
Compounds with Similar Substituents
Quaternary Ammonium Salts Derived from 2,6-Dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol ()
- Core Structure: Phenol (vs. pyrimidinone).
- Substituents :
- 4-position: 2-oxo-2-pyrrolidin-1-ylethyl group (identical to the target compound).
- 2,6-positions: Bromine atoms replaced by quaternary ammonium groups.
- Key Differences: The phenolic core is more electron-rich than pyrimidinone, affecting reactivity in alkylation or nucleophilic substitution reactions. Quaternary ammonium groups confer cationic charge, enhancing water solubility but limiting membrane permeability compared to the neutral sulfanyl group in the target compound.
- Synthetic Relevance : Both compounds share the 2-oxo-pyrrolidinylethyl substituent, suggesting analogous synthetic strategies (e.g., alkylation in DMF with K₂CO₃) .
Research Implications and Limitations
- Structural Insights : The 2-oxo-pyrrolidinylethyl group in the target compound may optimize binding to enzymes like L-芳香氨基酸脱羧酶 (L-AADC), as seen in fluorinated analogs (). However, direct evidence for this compound’s activity is lacking.
- Gaps in Data: No pharmacological or pharmacokinetic studies on the target compound were identified in the provided evidence. Comparisons rely on structural extrapolation.
- Future Directions : Synthesis of derivatives with modified sulfanyl linkers or pyrrolidinyl groups could elucidate structure-activity relationships.
This analysis underscores the importance of substituent positioning and core heterocycles in dictating molecular behavior, providing a roadmap for further investigation into this compound and its analogs.
Biological Activity
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by empirical data.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine ring, a pyrrolidine moiety, and a sulfanyl group. Its unique structure enables it to interact with various biological targets, making it suitable for medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. Meanwhile, the pyrimidine and pyrrolidine components may enhance binding affinity to specific targets, influencing cellular pathways involved in cancer proliferation and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro assays using A549 lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin. For instance, compounds containing specific substituents on the pyrimidine ring displayed enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Selected Derivatives
| Compound ID | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound 15 | 66 | A549 (Lung Cancer) | |
| Compound 21 | 45 | A549 (Lung Cancer) | |
| Cisplatin | 25 | A549 (Lung Cancer) | Standard Control |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown significant antimicrobial activity against multidrug-resistant strains of bacteria. In particular, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria
| Pathogen | MIC (µg/mL) | Compound ID | Reference |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Compound X | |
| Escherichia coli | 12.5 | Compound Y | |
| Klebsiella pneumoniae | 6.25 | Compound Z |
Study on Anticancer Properties
A comprehensive study evaluated various derivatives of the compound using an MTT assay to assess cytotoxicity on both cancerous (A549) and non-cancerous (HSAEC-1 KT) cells. Results indicated that while some compounds effectively targeted cancer cells, they exhibited minimal cytotoxicity towards healthy cells, suggesting a favorable therapeutic index .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties against clinically relevant pathogens. Compounds were screened for their effectiveness against carbapenem-resistant strains, demonstrating significant activity that could offer new avenues for treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
